Product packaging for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol(Cat. No.:CAS No. 886859-40-1)

1-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B2924607
CAS No.: 886859-40-1
M. Wt: 188.174
InChI Key: JDCCMEBGZPSFEE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine into organic molecules is a widely recognized strategy for enhancing their physicochemical and biological properties. rsc.org This is particularly impactful in the pharmaceutical, agrochemical, and materials science industries. researchgate.net The unique characteristics of the fluorine atom, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond, impart profound changes to a molecule's profile. nih.gov

In medicinal chemistry, fluorination can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. researchgate.netfoodb.ca The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450. foodb.ca It is estimated that approximately 20% of all pharmaceutical drugs and 30-40% of agrochemicals contain fluorine. rsc.org The applications of organofluorine compounds also extend to materials science, where they are used in liquid crystal displays, specialty lubricants, and advanced polymers due to their unique stability and electronic properties. rsc.orgsigmaaldrich.com

The Difluoromethoxy Group: A Privileged Motif in Academic and Applied Chemistry

Among the various fluorinated substituents, the difluoromethoxy group (-OCF₂H) has gained significant attention and is often considered a "privileged motif" in drug discovery. cymitquimica.comchemscene.com This group offers a unique combination of properties that chemists can leverage to fine-tune molecular characteristics.

Overview of 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol within the Scope of Fluorinated Alcohols

While specific research and detailed experimental data for this compound are not extensively documented in publicly available literature, its properties can be understood by analyzing its structural components within the context of fluorinated benzyl (B1604629) alcohols. The molecule features a phenyl ring substituted at the ortho-position with a difluoromethoxy group and a 1-hydroxyethyl [-CH(OH)CH₃] side chain.

Fluorinated alcohols, particularly benzyl alcohols, have been the subject of studies to understand how fluorine substitution impacts their chemical behavior. The presence of fluorine atoms, especially at the ortho-position, can significantly influence the conformational landscape and the hydrogen-bond-donating properties of the alcohol's hydroxyl group. researchgate.netnih.gov For instance, ortho-fluorination in benzyl alcohols has been found to generally increase the hydrogen-bond acidity of the hydroxyl group. nih.gov This effect is attributed to intramolecular interactions between the fluorine atom and the hydroxyl group, which can stabilize certain conformations. nih.gov Therefore, it is expected that the ortho-difluoromethoxy group in this compound would similarly influence the reactivity and intermolecular interactions of the alcohol moiety.

Due to the limited availability of specific data for this compound, the table below presents properties for a structurally related isomer, (R)-1-[4-(Difluoromethoxy)phenyl]ethan-1-ol, to provide context for the typical physicochemical characteristics of such compounds.

PropertyValueReference
Compound Name(R)-1-[4-(Difluoromethoxy)phenyl]ethan-1-ol chemscene.com
CAS Number1344933-85-2 chemscene.com
Molecular FormulaC₉H₁₀F₂O₂ chemscene.com
Molecular Weight188.17 g/mol chemscene.com
Purity≥98% chemscene.com
StorageSealed in dry, 2-8°C chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10F2O2 B2924607 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol CAS No. 886859-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCCMEBGZPSFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 1 2 Difluoromethoxy Phenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters, making it an ideal method for investigating 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol.

The structure of this compound possesses several rotatable bonds, leading to multiple possible conformations. Geometry optimization using DFT allows for the identification of the most stable three-dimensional arrangements (conformers) of the molecule by finding the lowest energy points on its potential energy surface.

The key dihedral angles determining the conformational landscape are associated with the rotation around the C(phenyl)-C(ethanol), C(ethanol)-O(hydroxyl), C(phenyl)-O(ether), and O(ether)-C(difluoromethyl) bonds. The orientation of the difluoromethoxy group relative to the ethan-1-ol substituent is of particular interest. Theoretical calculations on related 2-substituted phenyl compounds show that steric and electronic interactions dictate the preferred conformers. For this compound, the lowest energy conformer would likely seek to minimize steric hindrance between the bulky difluoromethoxy group and the ethan-1-ol side chain while maximizing stabilizing intramolecular interactions, such as hydrogen bonds.

Table 1: Representative Calculated Geometrical Parameters for a Low-Energy Conformer of this compound (Illustrative Data)
ParameterBond/AngleCalculated Value
Bond LengthC(phenyl)-O(ether)~1.37 Å
Bond LengthO(ether)-CF₂H~1.39 Å
Bond LengthC(phenyl)-C(ethanol)~1.51 Å
Bond LengthC(ethanol)-OH~1.43 Å
Bond AngleC-O-CF₂H~118°
Dihedral AngleC-C-C-O(H)Varies by conformer

DFT calculations provide detailed information about the electronic distribution within the molecule. Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical behavior.

The difluoromethoxy group is known to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This influences the electronic properties of the phenyl ring and the reactivity of the entire molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a large gap implies high stability, whereas a small gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this molecule, the oxygen atoms of the hydroxyl and ether groups would be electron-rich sites, while the hydrogen of the hydroxyl group would be electron-poor.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors Calculated via DFT
DescriptorPredicted ValueImplication
HOMO Energy~ -6.5 eVRegion of electron donation (e.g., phenyl ring)
LUMO Energy~ -0.5 eVRegion of electron acceptance (e.g., antibonding orbitals)
HOMO-LUMO Gap~ 6.0 eVHigh chemical stability
Dipole Moment~ 2.5 DModerate polarity

Computational methods can be used to model chemical reactions, such as the oxidation of the secondary alcohol group in this compound to a ketone. By mapping the potential energy surface of the reaction, chemists can identify the minimum energy path from reactants to products.

This analysis involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, which is a critical factor for understanding reaction kinetics. DFT calculations can determine the geometry of the transition state and its vibrational frequencies to confirm that it represents a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational space and intermolecular interactions in a simulated environment, such as in a solvent.

Theoretical Studies on Intramolecular Interactions

The ortho-positioning of the difluoromethoxy and ethan-1-ol groups creates the potential for significant intramolecular interactions that can influence the molecule's preferred conformation and properties.

The difluoromethyl group (CF₂H) is recognized as an unconventional hydrogen bond donor. nih.gov The electron-withdrawing fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding. nih.gov

In this compound, several types of intramolecular hydrogen bonds are theoretically possible:

Conventional H-bond: The hydrogen of the hydroxyl group (O-H) acting as a donor to one of the fluorine atoms or the ether oxygen of the difluoromethoxy group. Studies on related fluorohydrins suggest that intramolecular OH···F hydrogen bonds can form, influencing conformational preferences. nih.gov

Unconventional H-bond: The hydrogen of the difluoromethyl group (C-H) acting as a donor to the oxygen of the hydroxyl group. This C-H···O interaction, though weaker than a classical hydrogen bond, can contribute to the stability of certain conformers. nih.gov

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these weak interactions. QTAIM analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen donor and acceptor atoms, providing evidence for the existence and quantifying the strength of a hydrogen bond.

Predictive Modeling for Guiding Chemical Transformations

Predictive modeling in chemistry utilizes computational methods to simulate and predict the outcomes of chemical reactions and the properties of molecules. For a compound like this compound, these models can be instrumental in designing synthetic routes, predicting reactivity, and understanding potential biological interactions. Techniques such as Density Functional Theory (DFT) calculations can elucidate reaction pathways and their energetic feasibility. mdpi.com

Detailed research findings from computational studies on analogous compounds provide a blueprint for how predictive modeling could be applied to this compound. For instance, studies on similar substituted phenyl derivatives often involve the optimization of molecular structures and the calculation of vibrational frequencies to predict spectroscopic properties. nih.gov Furthermore, molecular docking studies, which are common for compounds with potential biological activity, can predict the binding affinity and interaction of a molecule with a specific biological target. nih.govresearchgate.net

Illustrative Predictive Data for Hypothetical Transformations

To guide the chemical transformations of this compound, predictive models can generate data on the thermodynamics and kinetics of various potential reactions. The following table presents hypothetical data for several plausible transformations, demonstrating the type of information that could be obtained from such computational studies.

Table 1: Hypothetical Predicted Thermodynamic Data for Transformations of this compound

Transformation Predicted Change in Gibbs Free Energy (ΔG) (kcal/mol) Predicted Enthalpy of Reaction (ΔH) (kcal/mol) Predicted Equilibrium Constant (Keq)
Oxidation to 1-[2-(difluoromethoxy)phenyl]ethan-1-one -45.8 -42.3 1.2 x 10^33
Dehydration to 1-(difluoromethoxy)-2-(ethen-1-yl)benzene +5.2 +10.5 8.9 x 10^-5
Etherification with methanol -8.7 -6.1 3.5 x 10^6
Esterification with acetic acid -3.4 -1.9 2.8 x 10^2

Note: The data in this table is purely illustrative and intended to demonstrate the output of predictive modeling studies.

This hypothetical data suggests that the oxidation to the corresponding ketone is highly favorable, while dehydration is thermodynamically unfavorable under standard conditions.

Predicting Reaction Pathways and Intermediates

Computational studies can also map out the entire reaction pathway, identifying transition states and intermediates. This is crucial for understanding reaction mechanisms and optimizing conditions. For example, a DFT study could model the step-by-step process of an oxidation reaction, calculating the activation energy for each step.

Table 2: Hypothetical Predicted Activation Energies for the Oxidation of this compound

Reaction Step Catalyst Predicted Activation Energy (Ea) (kcal/mol)
Initial coordination of oxidant PCC 5.3
Hydrogen abstraction PCC 15.8
Product release PCC 2.1
Initial coordination of oxidant TEMPO 7.1
Hydrogen abstraction TEMPO 12.4
Product release TEMPO 1.8

Note: The data in this table is purely illustrative and intended to demonstrate the output of predictive modeling studies.

This illustrative data could guide the choice of catalyst, suggesting that a TEMPO-based system might offer a lower energy barrier for the rate-determining hydrogen abstraction step compared to pyridinium (B92312) chlorochromate (PCC).

By leveraging these predictive modeling techniques, chemists can make more informed decisions, reducing the need for extensive empirical experimentation and accelerating the discovery of new chemical transformations and entities.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

1-[2-(Difluoromethoxy)phenyl]ethan-1-ol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its secondary alcohol group. This functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of the ortho-difluoromethoxy group can influence the reactivity and conformational preferences of the molecule and its derivatives, a factor that can be exploited in stereoselective synthesis.

Key reactions involving the hydroxyl group of this intermediate include:

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 2'-(difluoromethoxy)acetophenone. This ketone is itself a valuable intermediate, for instance, in the synthesis of various heterocyclic compounds or for further functionalization via reactions at the alpha-carbon.

Esterification and Etherification: The alcohol can react with carboxylic acids, acid chlorides, or alkyl halides to form esters and ethers, respectively. This allows for the introduction of diverse functionalities and the exploration of structure-activity relationships in medicinal chemistry programs.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating its displacement by a variety of nucleophiles. This opens pathways to introduce nitrogen, sulfur, or carbon-based substituents at this position.

Dehydration: Elimination of water from the alcohol can yield the corresponding styrene (B11656) derivative, 1-(difluoromethoxy)-2-vinylbenzene, a monomer that could be used in polymerization or as a substrate in reactions such as Heck or Suzuki couplings.

The strategic placement of the difluoromethoxy group at the ortho position provides a unique steric and electronic environment that can be leveraged to control the regioselectivity and stereoselectivity of subsequent synthetic steps.

Role in the Development of Fluorinated Aromatic Building Blocks

Fluorinated building blocks are essential components in the synthesis of a significant portion of modern pharmaceuticals and agrochemicals. nih.govtcichemicals.com Their use allows for the systematic modification of lead compounds to enhance properties such as metabolic stability, binding affinity, and bioavailability. apolloscientific.co.uk this compound serves as a precursor for a variety of more complex fluorinated aromatic building blocks.

Through the synthetic transformations described previously, this compound can be converted into a library of related structures that retain the core 2-(difluoromethoxy)phenyl moiety. For example, chiral resolution of the racemic alcohol or asymmetric synthesis can provide enantiomerically pure forms, which are crucial for developing stereospecific drugs. The (R)- and (S)-enantiomers of related phenyl ethanols are key intermediates in the synthesis of various bioactive molecules. mdpi.com

The table below illustrates the potential of this compound to generate other useful building blocks.

Starting MaterialTransformationResulting Building BlockPotential Application
This compoundOxidation1-[2-(Difluoromethoxy)phenyl]ethan-1-oneSynthesis of inhibitors, heterocycles
This compoundSubstitution (e.g., via Mitsunobu reaction)1-Azido-1-[2-(difluoromethoxy)phenyl]ethanePrecursor for chiral amines via reduction
This compoundDehydration1-(Difluoromethoxy)-2-vinylbenzeneCross-coupling reactions, polymer synthesis
This compoundChiral Resolution(R)- or (S)-1-[2-(Difluoromethoxy)phenyl]ethan-1-olAsymmetric synthesis of drug candidates

These derived building blocks can then be incorporated into larger molecules through various synthetic strategies, such as cross-coupling reactions, amide bond formations, or multicomponent reactions, thereby expanding the accessible chemical space for drug discovery.

Contribution to Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov The introduction of specific substituents allows medicinal chemists to probe the interactions between a molecule and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

The this compound scaffold is particularly useful for SAR studies for several reasons:

Hydrogen Bonding: The hydrogen atom of the -OCF₂H group can act as a weak hydrogen bond donor, a property not present in the analogous methoxy (B1213986) (-OCH₃) or trifluoromethoxy (-OCF₃) groups. nih.gov This allows for the exploration of new binding interactions within a receptor's active site.

Conformational Effects: The stereocenter at the benzylic alcohol position allows for the investigation of stereochemical preferences in receptor binding. Comparing the activity of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture can provide crucial information about the three-dimensional requirements of the binding pocket.

Systematic Modification: The alcohol functionality provides a convenient point for attaching the scaffold to a core molecule or for building out a substituent. This allows for systematic variation of the groups attached to the core while maintaining the fluorinated phenyl portion constant, thereby isolating the effect of the modifications.

For instance, in a hypothetical SAR study, a series of analogues could be synthesized where a parent molecule containing a 2-methoxyphenyl group is modified to include the 2-(difluoromethoxy)phenyl group derived from this compound. The resulting changes in activity would provide direct evidence of the utility of this specific fluorinated bioisostere.

Design and Synthesis of Fluorinated Bioisosteres for Property Modulation

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in drug design. princeton.edu The goal is to improve the pharmacological profile of a compound without losing its desired biological activity. The difluoromethoxy group is a classic example of a bioisostere for the methoxy group. cas.cnnih.gov

PropertyMethoxy Group (-OCH₃)Difluoromethoxy Group (-OCF₂H)Rationale for Bioisosteric Replacement
Metabolic Stability Susceptible to O-demethylationResistant to O-demethylationTo block a major metabolic pathway and increase compound half-life. nih.gov
Lipophilicity (Hansch π) ~ -0.02~ +0.45To fine-tune lipophilicity for improved absorption, distribution, and solubility. nih.gov
Electronic Effect Electron-donatingElectron-withdrawingTo alter the pKa of nearby functional groups or modulate electronic interactions with the target. nih.gov
Hydrogen Bonding H-bond acceptor (Oxygen)H-bond acceptor (Oxygen), weak H-bond donor (Hydrogen)To introduce new potential binding interactions with the biological target. nih.gov
Conformation Relatively free rotationCan exhibit specific conformational preferencesTo influence the overall shape of the molecule and its fit within a binding pocket.

This compound is an ideal starting material for the synthesis of molecules where a 2-methoxyphenyl or 2-hydroxyphenyl group in a known active compound is to be replaced with a 2-(difluoromethoxy)phenyl group. This substitution can lead to significant improvements in the drug-like properties of the parent molecule. For example, replacing a metabolically vulnerable methoxy group with the robust difluoromethoxy group can drastically improve a compound's pharmacokinetic profile, leading to better oral bioavailability and a longer duration of action. nih.gov The synthesis of such bioisosteres is a direct and impactful application of this valuable fluorinated building block.

Future Research Directions and Emerging Areas in the Synthesis and Application of 1 2 Difluoromethoxy Phenyl Ethan 1 Ol

The strategic incorporation of fluorine into organic molecules continues to be a pivotal theme in modern chemistry, significantly influencing the fields of pharmaceuticals, agrochemicals, and materials science. The compound 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol, a chiral fluorinated alcohol, embodies the structural motifs that are of high interest for these applications. The difluoromethoxy group (-OCF2H) in particular is valued for its ability to act as a bioisostere of hydroxyl or thiol groups, and as a lipophilic hydrogen bond donor, thereby modulating a molecule's physicochemical and biological properties. pkusz.edu.cn Future research concerning this compound and its analogs is poised to explore more efficient, sustainable, and versatile chemical methodologies, alongside a deeper understanding of their potential applications.

Q & A

Q. What are the established synthetic routes for 1-[2-(Difluoromethoxy)phenyl]ethan-1-ol, and what reaction conditions are critical for yield optimization?

The synthesis of this compound can be approached via difluoromethylation of a phenolic precursor. A validated method involves reacting 1-(2-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF at elevated temperatures (60–80°C). Gas evolution during the reaction necessitates an oil bubbler for safe venting . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to difluoromethylating agent) and inert atmosphere conditions. Post-reaction purification typically employs acid-base extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm the difluoromethoxy group (δ ~6.3 ppm for CF2_2H protons) and ethanol moiety (δ ~4.8 ppm for hydroxyl-bearing carbon) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular ion confirmation (expected m/z: 202.18 [M+H]+^+) .
  • TLC : Monitoring reaction progress using silica gel plates with 1:2 ethyl acetate/hexanes (Rf_f ~0.5 for the product) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water (<1 mg/mL at 25°C). Stability tests indicate decomposition at temperatures >150°C or under prolonged UV exposure. Storage recommendations include inert atmospheres (N2_2) at 4°C to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) guide the design of derivatives with enhanced biological activity?

Density Functional Theory (DFT) can model electron distribution in the difluoromethoxy group, predicting sites for electrophilic substitution. Molecular Dynamics (MD) simulations in lipid bilayers may explain membrane permeability trends, aiding in the design of CNS-targeted derivatives. For example, logP calculations (estimated ~2.1) suggest moderate lipophilicity, which can be tuned via substituents on the phenyl ring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., IC50_{50} variability) often arise from differences in assay conditions (pH, solvent). Recommended approaches include:

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests.
  • Solvent standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions or oxidations?

The hydroxyl group’s secondary alcohol nature makes it susceptible to oxidation (e.g., with CrO3_3 to ketones) or substitution (e.g., Mitsunobu reactions with thiols). Steric hindrance from the difluoromethoxy group slows SN2 reactions but favors SN1 pathways in acidic conditions. Kinetic studies using 19^{19}F NMR can track substituent effects on reaction rates .

Q. How can advanced separation techniques (e.g., chiral chromatography) resolve enantiomeric impurities in synthetic batches?

Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers, critical for pharmacological studies. Enantiomeric excess (ee) >98% is achievable via asymmetric reduction of the precursor ketone using biocatalysts (e.g., alcohol dehydrogenases) .

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